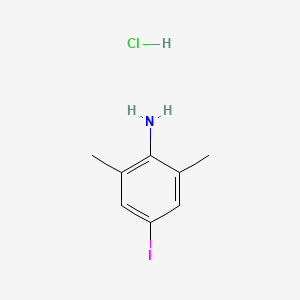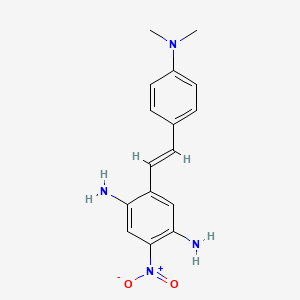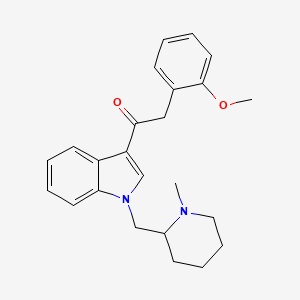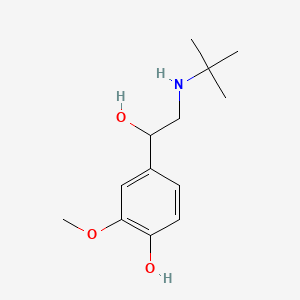
4-碘-2,6-二甲基苯胺盐酸盐
描述
4-Iodo-2,6-dimethylaniline hydrochloride: is an organic compound with the molecular formula C8H11ClIN . It is a derivative of aniline, where the hydrogen atoms at the 4th position and the 2nd and 6th positions of the benzene ring are substituted by an iodine atom and two methyl groups, respectively. This compound is commonly used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
科学研究应用
Chemistry: 4-Iodo-2,6-dimethylaniline hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of dyes and pigments .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). It is a key intermediate in the production of certain antiviral and anticancer drugs .
Industry: In the agrochemical industry, 4-Iodo-2,6-dimethylaniline hydrochloride is used in the synthesis of herbicides and insecticides. It is also employed in the production of specialty chemicals and materials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,6-dimethylaniline hydrochloride typically involves the iodination of 2,6-dimethylaniline. One common method is the reaction of 2,6-dimethylaniline with iodine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of 4-Iodo-2,6-dimethylaniline hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The crude product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
化学反应分析
Types of Reactions:
Oxidation: 4-Iodo-2,6-dimethylaniline hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 4-amino-2,6-dimethylaniline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-amino-2,6-dimethylaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-Iodo-2,6-dimethylaniline hydrochloride depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, it may interact with specific receptors on the cell surface, altering signal transduction pathways and cellular responses .
相似化合物的比较
- 2,6-Dimethyl-4-bromoaniline
- 2,6-Dimethyl-4-chloroaniline
- 2,6-Dimethyl-4-fluoroaniline
Comparison: 4-Iodo-2,6-dimethylaniline hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro counterparts. The iodine atom is larger and more polarizable, making the compound more reactive in certain substitution and coupling reactions. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules.
属性
IUPAC Name |
4-iodo-2,6-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJAHWCOSKIEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721594 | |
| Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138385-59-8 | |
| Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q1: What is the significance of the iodination reaction described in the paper?
A1: The paper describes a simple and scalable method for iodinating 2,6-dialkylanilines []. This is significant because these iodinated compounds serve as versatile building blocks for synthesizing more complex molecules, particularly in organic synthesis and medicinal chemistry. The ability to introduce iodine into these molecules efficiently opens up possibilities for creating a diverse library of compounds with potentially useful properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2H-Cyclobut[4,5]oxazolo[3,2-a]pyrimidine(9CI)](/img/new.no-structure.jpg)


![2-Amino-6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B584212.png)


![3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B584218.png)

![2-Chloro-N-[4-[(4-methoxyphenyl)methoxy]-2-chloro-6-methylphenyl]acetamide](/img/structure/B584226.png)
